molecular formula C8H7N3O2 B12962360 2-Amino-8-hydroxyquinazolin-4(3H)-one

2-Amino-8-hydroxyquinazolin-4(3H)-one

Cat. No.: B12962360
M. Wt: 177.16 g/mol
InChI Key: MMADVCKYGSCNKF-UHFFFAOYSA-N
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Description

2-Amino-8-hydroxyquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under heating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-8-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the amino and hydroxy groups, which may alter its biological activity.

    2-Aminoquinazolin-4(3H)-one: Lacks the hydroxy group, which may affect its solubility and reactivity.

    8-Hydroxyquinazolin-4(3H)-one: Lacks the amino group, which may influence its binding affinity to molecular targets.

Uniqueness

2-Amino-8-hydroxyquinazolin-4(3H)-one is unique due to the presence of both amino and hydroxy groups, which can enhance its reactivity and potential biological activity. These functional groups may also influence its solubility and ability to interact with specific molecular targets.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-8-hydroxy-3H-quinazolin-4-one

InChI

InChI=1S/C8H7N3O2/c9-8-10-6-4(7(13)11-8)2-1-3-5(6)12/h1-3,12H,(H3,9,10,11,13)

InChI Key

MMADVCKYGSCNKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(NC2=O)N

Origin of Product

United States

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